molecular formula C18H18ClNO B13576635 1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide

Cat. No.: B13576635
M. Wt: 299.8 g/mol
InChI Key: IKYRKAUVHXFIEV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure includes a 4-chlorophenyl group, a methyl group, and a phenyl group attached to a cyclobutane ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a 4-chlorophenyl group using a chlorinating agent.

    Attachment of the N-Methyl-N-Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-methyl-N-phenylcyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(4-chlorophenyl)-N-methyl-N-phenylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-phenylcyclobutane-1-carboxamide

InChI

InChI=1S/C18H18ClNO/c1-20(16-6-3-2-4-7-16)17(21)18(12-5-13-18)14-8-10-15(19)11-9-14/h2-4,6-11H,5,12-13H2,1H3

InChI Key

IKYRKAUVHXFIEV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2(CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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